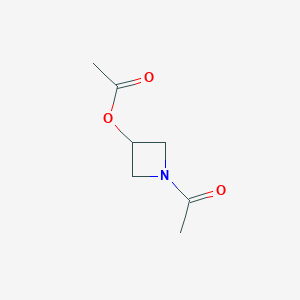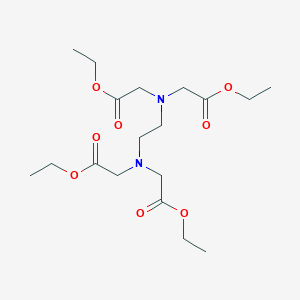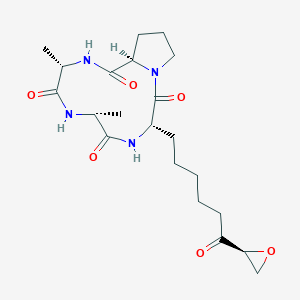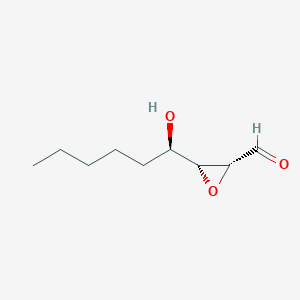
3-Acetoxy-1-acetylazetidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetoxy-1-acetylazetidine is an organic compound with the molecular formula C7H11NO3. It is a colorless or slightly yellow oily liquid that is soluble in many organic solvents such as ethanol, acetone, and chloroform . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique four-membered azetidine ring structure, which imparts significant ring strain and reactivity .
Wissenschaftliche Forschungsanwendungen
3-Acetoxy-1-acetylazetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Vorbereitungsmethoden
The synthesis of 3-Acetoxy-1-acetylazetidine can be achieved through various chemical synthesis methods. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. The specific steps and reaction conditions may vary depending on laboratory requirements and conditions .
Analyse Chemischer Reaktionen
3-Acetoxy-1-acetylazetidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Esterification and Acylation: It is commonly used in esterification and acylation reactions, forming esters and acylated products.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of 3-Acetoxy-1-acetylazetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s significant ring strain and embedded polar nitrogen atom contribute to its reactivity and ability to interact with various biological molecules . These interactions can lead to the modulation of biological pathways and processes, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
3-Acetoxy-1-acetylazetidine can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
Aziridines: These compounds have a similar ring structure but differ in ring strain and reactivity.
Pyrrolidines: These compounds have a five-membered ring and are less reactive compared to azetidines.
The uniqueness of 3-Acetoxy-1-acetylazetidine lies in its specific ring structure, which imparts significant ring strain and reactivity, making it a valuable compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)







